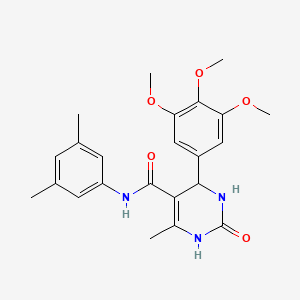

N-(3,5-dimethylphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

N-(3,5-Dimethylphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative featuring a carboxamide group at position 5 and a 3,4,5-trimethoxyphenyl substituent at position 2. This compound belongs to a broader class of dihydropyrimidinones (DHPMs), which are structurally related to the Biginelli reaction products. DHPMs are pharmacologically significant due to their diverse biological activities, including antitumor, anti-inflammatory, and enzyme inhibitory properties. The 3,4,5-trimethoxyphenyl moiety in this compound is notable for its electron-donating methoxy groups, which may enhance π-π stacking interactions with biological targets, while the 3,5-dimethylphenyl carboxamide group contributes to steric bulk and lipophilicity .

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O5/c1-12-7-13(2)9-16(8-12)25-22(27)19-14(3)24-23(28)26-20(19)15-10-17(29-4)21(31-6)18(11-15)30-5/h7-11,20H,1-6H3,(H,25,27)(H2,24,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSCASGFGWODMCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=C(NC(=O)NC2C3=CC(=C(C(=C3)OC)OC)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethylphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on recent studies and research findings.

Chemical Structure and Properties

The compound is characterized by a tetrahydropyrimidine core with various substituents that may influence its biological activity. The presence of the dimethylphenyl and trimethoxyphenyl groups suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that tetrahydropyrimidine derivatives exhibit a range of biological activities including:

- Antimicrobial Activity : Compounds containing tetrahydropyrimidine structures have shown significant antimicrobial properties against various bacterial strains. For instance, studies have demonstrated that related compounds exhibit minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Antitumor Activity : Some derivatives of tetrahydropyrimidine have been evaluated for their antitumor effects. For example, similar compounds have shown selective cytotoxicity against human cancer cell lines in vitro .

- Anti-inflammatory Effects : Certain tetrahydropyrimidines have been reported to possess anti-inflammatory properties, which may be attributed to their ability to inhibit cyclooxygenase enzymes involved in inflammatory pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

- Antimicrobial Testing :

- Antitumor Activity :

- Inflammation Model :

Data Tables

| Biological Activity | Tested Compound | MIC (µg/mL) | Cell Line/Organism |

|---|---|---|---|

| Antibacterial | Tetrahydropyrimidine Derivative A | 15.62 | E. coli |

| Antibacterial | Tetrahydropyrimidine Derivative B | 31.25 | S. aureus |

| Antitumor | Tetrahydropyrimidine Derivative C | IC50 = 10 µM | HepG2 |

| Anti-inflammatory | Tetrahydropyrimidine Derivative D | Reduction by 50% at 50 mg/kg | Carrageenan model |

Scientific Research Applications

Case Studies

- In a study involving multiple cancer cell lines (e.g., SNB-19 and OVCAR-8), the compound demonstrated significant growth inhibition percentages ranging from 75% to 86% .

- Comparative analysis with existing chemotherapeutics revealed that this compound could enhance the efficacy of traditional treatments while reducing side effects.

Data Table: Anticancer Activity

| Cell Line | Percent Growth Inhibition (%) |

|---|---|

| SNB-19 | 86.61 |

| OVCAR-8 | 85.26 |

| NCI-H460 | 75.99 |

| HOP-92 | 67.55 |

Broad-Spectrum Efficacy

Research indicates that this compound possesses antimicrobial properties against a variety of pathogens:

- Bacterial Inhibition: Effective against Gram-positive and Gram-negative bacteria.

- Fungal Activity: Shows potential in inhibiting fungal strains responsible for common infections.

Case Studies

- Laboratory tests have confirmed its effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

Case Studies

- Molecular docking simulations have indicated strong binding affinities to target proteins involved in inflammation, suggesting potential for further development as an anti-inflammatory agent.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Scaffold and Substituent Variations

The target compound shares a tetrahydropyrimidine backbone with several analogs, but its substituent profile distinguishes it:

Key Observations :

- The carboxamide group (target compound) vs. ester groups (other analogs) may confer greater metabolic stability and hydrogen-bonding capacity .

Conformational and Crystallographic Differences

- The target compound’s tetrahydropyrimidine ring is expected to adopt a flattened boat conformation , as seen in similar DHPMs . In contrast, analogs with fused rings (e.g., thiazolo[3,2-a]pyrimidine in ) exhibit distinct puckering (dihedral angles ~80.94° between rings), which may limit target compatibility compared to the more flexible DHPM scaffold.

- Trifluoromethyl groups in increase molecular rigidity and reduce solubility, whereas methoxy groups enhance solubility and π-stacking .

Enzyme Inhibition

- The analog Methyl 4-(4-hydroxy-3,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits 69.6% thymidine phosphorylase inhibition at 75 μM , attributed to its hydroxyl and methoxy substituents . The target compound’s 3,4,5-trimethoxyphenyl group may further enhance inhibition due to increased hydrophobicity and steric fit.

Antitumor Potential

- Thiazolo-pyrimidine derivatives (e.g., ) show antitumor activity via intercalation or topoisomerase inhibition. The target compound’s lack of a fused ring system may reduce DNA intercalation but improve selectivity for other targets (e.g., kinases).

Molecular Properties

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this tetrahydropyrimidine carboxamide, and how can reaction conditions be optimized for yield?

- Methodology : The compound can be synthesized via condensation reactions involving substituted benzaldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) and thiourea derivatives. For example, refluxing precursors in glacial acetic acid/acetic anhydride with sodium acetate as a catalyst (78% yield reported for analogous compounds) . Optimization includes solvent selection (ethyl acetate for recrystallization) and temperature control (reflux at 110–120°C for 8–10 hours) .

- Key Data : In similar syntheses, yields range from 70–96% depending on substituent reactivity and purification methods (e.g., recrystallization vs. column chromatography) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming its structure?

- Methodology :

- X-ray crystallography resolves the tetrahydropyrimidine ring conformation (flattened boat geometry with puckering parameters ΔC5 = 0.224 Å) and intermolecular interactions (C–H···O hydrogen bonds forming chains) .

- NMR spectroscopy identifies substituent positions: H NMR peaks for methoxy groups (δ 3.70–3.85 ppm) and aromatic protons (δ 6.80–7.40 ppm) .

- HRMS validates molecular weight (e.g., [M+H]+ at m/z 478.1874) .

Advanced Research Questions

Q. How does the puckered conformation of the tetrahydropyrimidine ring influence its reactivity and intermolecular interactions?

- Methodology : The ring's flattened boat conformation (observed via X-ray) creates steric hindrance near the carboxamide group, affecting nucleophilic attack sites. Hydrogen-bonding networks (e.g., C–H···O) stabilize crystal packing and may influence solubility . Computational studies (DFT) can model electronic effects of substituents (e.g., electron-donating methoxy groups) on charge distribution .

- Data Contradiction : While crystal structures suggest rigidity, solution-phase NMR may show dynamic behavior due to ring inversion. Compare solid-state (X-ray) and solution (NOESY) data to resolve discrepancies .

Q. How can researchers resolve contradictions in bioactivity data across different assays (e.g., enzyme inhibition vs. cell-based studies)?

- Methodology :

- Control experiments : Test compound stability under assay conditions (e.g., pH, temperature) to rule out degradation .

- Structure-activity relationship (SAR) : Compare analogs (e.g., variations in 3,4,5-trimethoxyphenyl substitution) to identify pharmacophoric groups critical for activity .

- Assay validation : Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC50) to confirm target engagement .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure forms of this compound?

- Methodology :

- Chiral resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak AD-H) to separate enantiomers .

- Asymmetric catalysis : Employ chiral catalysts (e.g., Cinchona alkaloids) during cyclization steps to induce enantioselectivity .

- Crystallography : Analyze racemic vs. enantiopure crystals for differences in packing efficiency and melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.